3-Methylpentan-2-amine hydrochloride
Overview
Description
3-Methylpentan-2-amine hydrochloride is an organic compound with the molecular formula C6H15N·HCl. It is a derivative of amine and is commonly used in various chemical and industrial applications. The compound is known for its unique chemical properties and its ability to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylpentan-2-amine hydrochloride can be synthesized through several methods, including reductive amination and direct alkylation. One common method involves the reductive amination of 3-methylpentan-2-one with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in powder form and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
3-Methylpentan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary and secondary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
3-Methylpentan-2-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-methylpentan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. It can also form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpentan-2-amine hydrochloride
- 3-Methylhexan-2-amine hydrochloride
- 2-Methylbutan-2-amine hydrochloride
Uniqueness
3-Methylpentan-2-amine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with other molecules, making it valuable in specific applications .
Properties
IUPAC Name |
3-methylpentan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-4-5(2)6(3)7;/h5-6H,4,7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSXBTQVKAIUDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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